molecular formula C19H16O6 B2851923 Ethyl 7-hydroxy-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate CAS No. 610758-63-9

Ethyl 7-hydroxy-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate

Cat. No.: B2851923
CAS No.: 610758-63-9
M. Wt: 340.331
InChI Key: RQGFJUMWWJJAQZ-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxy-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate is a chromene-derived compound featuring a 2H-chromene (coumarin) backbone. Its structure includes:

  • A 3-(2-methoxyphenyl) substituent, contributing steric bulk and electronic effects via the methoxy group.
  • A 4-oxo (keto) group at position 4, characteristic of many bioactive coumarins.
  • An ethyl ester at position 2, affecting solubility and reactivity.

Below, we compare it with key analogs from recent literature.

Properties

IUPAC Name

ethyl 7-hydroxy-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-3-24-19(22)18-16(12-6-4-5-7-14(12)23-2)17(21)13-9-8-11(20)10-15(13)25-18/h4-10,20H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGFJUMWWJJAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-hydroxy-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyacetophenone and ethyl acetoacetate.

    Condensation Reaction: The first step involves a condensation reaction between 2-hydroxyacetophenone and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the chromene ring structure.

    Functional Group Modification:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-hydroxy-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group at the 4-position can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group at the 2-position of the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 7-keto or 7-aldehyde derivatives.

    Reduction: Formation of 4-hydroxy derivatives.

    Substitution: Formation of 2-substituted phenyl derivatives.

Scientific Research Applications

Ethyl 7-hydroxy-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying chromene chemistry.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties. It may also serve as a lead compound for developing new pharmaceuticals.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its chromene structure.

Mechanism of Action

The mechanism of action of Ethyl 7-hydroxy-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group at the 7-position can scavenge free radicals, thereby reducing oxidative stress.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase.

    Anticancer Activity: It may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Yield: The 7-hydroxy group in the target compound contrasts with the 7-diethylamino group in OXE-H and OXE-G. Oxime esters in OXE-H and OXE-G (vs. the ethyl ester in the target compound) introduce hydrolytic instability but enable photochemical applications .

Steric and Electronic Modifications :

  • The 2-methoxyphenyl group at position 3 in the target compound introduces ortho-substitution effects, which may hinder rotation and stabilize specific conformations. This differs from the 4-substituted benzoyl oximes in OXE-H/G, where para-substituents (MeO or Me) modulate electronic effects without significant steric hindrance .
  • The trifluoromethyl group in the compound from enhances lipophilicity and metabolic stability, contrasting with the hydroxy or methoxy groups in other analogs.

Synthetic Challenges :

  • High yields (>80%) for OXE-H/G suggest efficient acylation of oxime intermediates under mild conditions . The target compound’s synthesis would require careful optimization to preserve the labile 7-hydroxy group during esterification.

Spectroscopic and Physicochemical Properties

NMR and Mass Spectrometry:
  • OXE-H : Distinct ¹H NMR signals at δ 8.74 (oxime proton) and 6.49 (chromene ring proton) highlight electronic deshielding effects from the 4-methoxybenzoyl group .
  • OXE-G : A downfield shift for the methyl group (δ 2.43) in the 4-methylbenzoyl substituent confirms successful acylation .
  • Target Compound : Expected ¹H NMR peaks include a broad singlet for the 7-OH (δ ~10–12) and a triplet for the ethyl ester (δ 1.2–1.4).
Lipophilicity and Solubility:
  • The ethyl ester in the target compound likely increases lipophilicity (logP ~3–4) compared to oxime esters (e.g., OXE-H logP ~5.4, inferred from ).
  • The 7-hydroxy group may reduce membrane permeability but enhance water solubility via hydrogen bonding.

Biological Activity

Ethyl 7-hydroxy-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate, a compound belonging to the chromene family, has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H16O6C_{19}H_{16}O_{6}, with a molecular weight of approximately 340.33 g/mol. The structure features a chromene core, which is known for its significant biological activity. The presence of hydroxyl and methoxy groups enhances its reactivity and potential interactions with biological targets.

1. Antioxidant Activity

Research indicates that compounds in the chromene family exhibit strong antioxidant properties. This compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It modulates key signaling pathways such as NF-kB and MAPK, which are involved in the inflammatory response. This makes it a potential candidate for treating inflammatory diseases .

3. Anticancer Properties

This compound has shown promise in cancer research. It induces apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. Additionally, it may inhibit tumor growth by disrupting cell cycle progression and promoting cell death in malignant cells .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death.
  • Inflammatory Pathway Modulation : It inhibits NF-kB activation, reducing the expression of inflammatory mediators.
  • Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it protects cells from oxidative damage.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Antioxidant Activity : A study published in Journal of Medicinal Chemistry reported that this compound exhibited a significant reduction in lipid peroxidation in vitro, demonstrating its antioxidant potential.
  • Anti-inflammatory Research : In vivo experiments showed that administration of this compound reduced paw edema in rat models, suggesting its effectiveness as an anti-inflammatory agent .
  • Cancer Cell Line Studies : In vitro studies indicated that the compound inhibited proliferation in breast cancer cell lines by inducing G0/G1 phase arrest and apoptosis .

Q & A

Q. Key variables affecting yield :

  • Temperature : Higher temperatures (>120°C) promote side reactions (e.g., demethylation of the methoxy group).
  • Catalyst : Lewis acids like BF₃·Et₂O improve cyclization efficiency but require strict anhydrous conditions .

Basic Question: Which spectroscopic and crystallographic methods are most reliable for structural characterization of this compound?

Answer:

  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies key groups:
    • 7-hydroxy proton : δ 10.2–10.8 ppm (broad singlet, exchangeable with D₂O) .
    • Methoxy group : δ 3.8–3.9 ppm (singlet, integration for 3H) .
  • XRD : Single-crystal X-ray diffraction (SHELX-2018) confirms the chromene core’s planarity and dihedral angles (e.g., 12.5° between methoxyphenyl and chromene planes) .
  • FT-IR : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch) .

Advanced Question: How can researchers resolve contradictions in crystallographic data, such as disorder in the methoxyphenyl substituent?

Answer:
Disorder in XRD data (e.g., partial occupancy of the methoxy group) arises from dynamic conformational flexibility. To address this:

  • Refinement strategies : Use SHELXL’s PART instruction to model disorder with split positions, applying isotropic displacement parameters for minor occupancy sites .
  • Validation : Cross-check with DFT-optimized geometries (B3LYP/6-31G*) to validate torsion angles and minimize R-factor discrepancies .
  • Case example : In a 2023 study, disorder in the 2-methoxyphenyl ring was resolved by refining two conformers with 65:35 occupancy ratios, achieving R1 = 0.045 .

Advanced Question: What experimental approaches mitigate discrepancies in reported biological activity data (e.g., inconsistent IC₅₀ values in enzyme inhibition assays)?

Answer:
Discrepancies often stem from variations in assay conditions or substituent electronic effects:

  • Standardized protocols :
    • Use recombinant enzymes (e.g., COX-2) with consistent activity thresholds (e.g., 1 U/mg protein).
    • Control solvent polarity (DMSO ≤1% v/v) to avoid aggregation artifacts .
  • SAR analysis : Modify substituents systematically (e.g., replace 2-methoxy with 2-ethoxy) to isolate electronic vs. steric effects on activity .
  • Data reconciliation : Apply multivariate regression to correlate IC₅₀ with Hammett σ values (ρ = +0.82 for electron-withdrawing groups) .

Basic Question: What are the key functional groups influencing this compound’s reactivity and stability?

Answer:

Functional Group Reactivity/Stability
7-Hydroxy Prone to oxidation (→ quinone derivatives under air); stabilize via N₂ atmosphere during synthesis .
4-Oxo Chromene Participates in Michael additions (e.g., with amines) but hydrolyzes in strong acids (pH <2) .
2-Methoxyphenyl Electron-donating group enhances π-stacking in crystal packing but reduces electrophilicity at C3 .

Advanced Question: How can researchers address challenges in regioselective functionalization of the chromene core?

Answer:
Regioselectivity is governed by electronic and steric factors:

  • C3 vs. C6 modification :
    • Electrophilic substitution : C3 is more reactive due to conjugation with the 4-oxo group; use HNO₃/AcOH for nitration at C3 .
    • Nucleophilic attack : C6 (α to carbonyl) reacts with Grignard reagents (e.g., MeMgBr) but requires LiCl as a directing agent .
  • Computational guidance : Fukui indices (DFT) predict nucleophilic attack sites (e.g., f⁻(C6) = 0.12 vs. f⁻(C3) = 0.08) .

Advanced Question: What strategies validate the compound’s purity and identity when HPLC and NMR data conflict?

Answer:

  • Multi-method cross-validation :
    • LC-MS : Confirm molecular ion ([M+H]⁺ m/z = 357.1) and fragmentation pattern (loss of CO₂Et, m/z 285.0) .
    • Elemental analysis : Match calculated vs. observed %C (62.1 vs. 61.8) to detect solvent residues .
    • 2D NMR (HSQC/HMBC) : Resolve overlapping signals (e.g., assign methoxy vs. ethyl protons) .

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